2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,3-dihydro-1H-inden-1-yl)acetamide
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Overview
Description
2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,3-dihydro-1H-inden-1-yl)acetamide is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thieno[3,2-d]pyrimidine core, which is a fused heterocyclic system, and a benzyl group attached to the nitrogen atom. The presence of the sulfanyl and acetamide groups further enhances its chemical reactivity and biological properties.
Preparation Methods
The synthesis of 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,3-dihydro-1H-inden-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thieno[3,2-d]pyrimidine core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The benzyl group is then introduced via a nucleophilic substitution reaction. The sulfanyl group is incorporated through a thiolation reaction, and the final acetamide group is added using acylation techniques. Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the thieno[3,2-d]pyrimidine core can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Acylation: The acetamide group can undergo further acylation to introduce additional acyl groups, enhancing the compound’s reactivity and potential biological activity.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives.
Scientific Research Applications
2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,3-dihydro-1H-inden-1-yl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs, particularly in the treatment of cancer, infectious diseases, and inflammatory conditions.
Industry: The compound’s unique chemical properties make it useful in the development of new materials, such as polymers and coatings, with specific functional attributes.
Mechanism of Action
The mechanism of action of 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,3-dihydro-1H-inden-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The thieno[3,2-d]pyrimidine core can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The benzyl and sulfanyl groups enhance binding affinity and specificity, while the acetamide group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target. Pathways involved in its mechanism of action may include inhibition of kinase activity, modulation of signal transduction, and interference with DNA replication and repair processes.
Comparison with Similar Compounds
Compared to other thienopyrimidine derivatives, 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,3-dihydro-1H-inden-1-yl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
2-benzyl-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid: This compound shares the thienopyrimidine core but differs in the presence of a carboxylic acid group instead of the acetamide group.
2-({3-benzyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetic acid: This compound has a similar structure but includes a phenyl group and an acetic acid moiety, which alter its reactivity and biological activity.
The uniqueness of this compound lies in its specific arrangement of functional groups, which provide a balance of reactivity, stability, and biological activity that is not commonly found in other related compounds.
Properties
IUPAC Name |
2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2,3-dihydro-1H-inden-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2S2/c28-21(25-19-11-10-17-8-4-5-9-18(17)19)15-31-24-26-20-12-13-30-22(20)23(29)27(24)14-16-6-2-1-3-7-16/h1-9,12-13,19H,10-11,14-15H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXHXXOIRPWBJAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1NC(=O)CSC3=NC4=C(C(=O)N3CC5=CC=CC=C5)SC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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